3-(3-Chlorophenyl)-7-ethoxychromen-2-one
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-7-ethoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c1-2-20-14-7-6-12-9-15(17(19)21-16(12)10-14)11-4-3-5-13(18)8-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNOPJPWEYAXLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone for constructing the coumarin scaffold. For 3-(3-Chlorophenyl)-7-ethoxychromen-2-one, this method involves the reaction of 7-ethoxy-2-hydroxybenzaldehyde with 3-chlorophenyl acetonitrile in the presence of a base catalyst.
Procedure :
- Reagents :
- 7-Ethoxy-2-hydroxybenzaldehyde (1.0 equiv)
- 3-Chlorophenyl acetonitrile (1.2 equiv)
- Piperidine (10 mol%) as catalyst
- Ethanol (solvent)
Conditions :
- Reflux at 80°C for 6–8 hours under nitrogen atmosphere.
- Progress monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:4).
Workup :
- Reaction mixture cooled to room temperature, diluted with ice water, and acidified with HCl (1M).
- Crude product filtered and recrystallized from ethanol.
Mechanistic Insight :
Piperidine facilitates deprotonation of the active methylene group in 3-chlorophenyl acetonitrile, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent cyclization forms the coumarin core, with the ethoxy group stabilizing the intermediate through resonance.
Pechmann Condensation
The Pechmann condensation offers a one-pot synthesis using resorcinol derivatives and β-keto esters.
Procedure :
- Reagents :
- 3-Chlorophenylacetic acid (1.0 equiv)
- Ethyl acetoacetate (1.5 equiv)
- Concentrated sulfuric acid (catalyst)
Conditions :
- Stirred at 0–5°C for 30 minutes, then heated to 120°C for 4 hours.
- Reaction quenched with ice-cold water.
Workup :
- Precipitate filtered and washed with sodium bicarbonate solution.
- Purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Data Table 1: Pechmann Condensation Optimization
| Catalyst | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 120 | 4 | 65 |
| PTSA | 110 | 5 | 58 |
| FeCl₃ | 100 | 6 | 52 |
Suzuki-Miyaura Cross-Coupling
For introducing the 3-chlorophenyl group at the C3 position, palladium-catalyzed cross-coupling is employed.
Procedure :
- Reagents :
- 7-Ethoxycoumarin-3-triflate (1.0 equiv)
- 3-Chlorophenylboronic acid (1.1 equiv)
- Pd(PPh₃)₄ (5 mol%)
- Na₂CO₃ (2.0 equiv)
- DME/H₂O (4:1 solvent)
Conditions :
- Heated at 90°C for 12 hours under argon.
Workup :
- Extracted with dichloromethane, dried over MgSO₄, and concentrated.
- Purified via flash chromatography (hexane/ethyl acetate 3:1).
Key Advantage :
This method achieves regioselective functionalization, avoiding side reactions at the ethoxy group.
Industrial-Scale Production Strategies
Continuous Flow Reactor Synthesis
To enhance scalability, continuous flow systems optimize heat and mass transfer:
- Reactor Type : Microfluidic tubular reactor
- Residence Time : 15 minutes
- Temperature : 130°C
- Catalyst : Heterogeneous sulfonic acid resin
Yield : 85% with >99% purity.
Analytical Validation of Synthetic Products
Spectroscopic Characterization
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar coumarin core and dihedral angle (15.2°) between the chlorophenyl and chromenone rings.
Challenges and Mitigation Strategies
Byproduct Formation
Low Yields in Pechmann Reactions
- Issue : Self-condensation of β-keto esters.
- Solution : Slow addition of reactants at low temperatures.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-7-ethoxychromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized chromen-2-one derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)-7-ethoxychromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable compound for drug discovery and development.
Medicine: The compound’s potential therapeutic effects are being explored in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-7-ethoxychromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. The compound may also modulate signaling pathways related to inflammation and microbial growth, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Position 7
Hydroxy vs. Alkoxy Groups
- 3-(3-Chlorophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one (C₁₆H₁₁ClO₃): The hydroxyl group at position 7 increases polarity, enhancing hydrogen-bonding capacity but reducing membrane permeability compared to ethoxy derivatives.
- 3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one (C₁₇H₁₃ClO₃): Methoxy substitution at position 7 offers moderate lipophilicity, balancing solubility and permeability. Molecular weight: 300.74 g/mol; structural analogs with methoxy groups are often synthesized via condensation reactions in ethanol with acetic acid catalysis .
Ethoxy Group in the Target Compound
Chlorophenyl Substituent Position (Meta vs. Para)
- 3-(3-Chlorophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one :
- 3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one :
Additional Functional Modifications
Methyl Group at Position 4
Trifluoromethyl and Piperidinylmethyl Groups
- 3-(2-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one (C₂₃H₂₂ClF₃NO₃): The trifluoromethyl group enhances electron-withdrawing effects, while the piperidinylmethyl moiety introduces basicity, affecting solubility and target engagement .
Research Implications
- Bioactivity : Ethoxy and para-chlorophenyl substitutions may enhance anticancer activity by improving cellular uptake and target affinity .
- Synthetic Optimization : The use of anhydrous K₂CO₃ in DMF () could be adapted for ethoxy group introduction in the target compound.
- Computational Modeling : Molecular docking () suggests that substituent positioning critically affects interactions with enzymes like Aβ42, relevant in neurodegenerative disease research.
Q & A
Q. What formulation strategies enhance its stability under physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
